

Spectroscopic Profile of 2,3-Dihydroxypropane-1-sulfonate: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dihydroxypropane-1-sulfonate

Cat. No.: B1259476

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2,3-dihydroxypropane-1-sulfonate** (DHPS), a significant organosulfur compound found in various biological and environmental systems. This document is intended to be a comprehensive resource for researchers and professionals involved in the study and application of this molecule.

Introduction

2,3-Dihydroxypropane-1-sulfonate (DHPS) is a key intermediate in the biogeochemical sulfur cycle and has been identified as an abundant metabolite in marine environments and has been detected in the human gut metabolome. Its simple, chiral structure, featuring two hydroxyl groups and a sulfonate moiety, makes it a molecule of interest for studies in microbial metabolism, environmental science, and potentially as a building block in chemical synthesis. Accurate spectroscopic characterization is fundamental to understanding its roles and potential applications. This guide summarizes the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for DHPS and provides standardized protocols for its analysis.

Spectroscopic Data

The following sections present the available quantitative NMR and IR data for **2,3-dihydroxypropane-1-sulfonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DHPS in solution. The proton (^1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of each atom.

^1H NMR Data

Experimental ^1H NMR data for **2,3-dihydroxypropane-1-sulfonate** has been reported in the literature. A study on the metabolism of DHPS by Roseobacter bacteria provides the following chemical shift assignments:

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1a	2.99	dd	14.46, 7.62
H-1b	-	dd	14.49, 4.32
H-2	-	-	-
H-3a	-	-	-
H-3b	-	-	-

Note: The full assignment for all protons was not available in the cited source. Predicted ^1H NMR data is available in the Human Metabolome Database (HMDB).

^{13}C NMR Data

As of the latest literature review, experimental ^{13}C NMR data for **2,3-dihydroxypropane-1-sulfonate** has not been explicitly reported. However, predicted ^{13}C NMR data is available from the Human Metabolome Database (HMDB) and can be used as a reference.

Carbon	Predicted Chemical Shift (ppm)
C-1	55.4
C-2	70.1
C-3	65.2

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **2,3-dihydroxypropane-1-sulfonate** is not readily available in the reviewed literature. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule (hydroxyl and sulfonate groups).

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
O-H (hydroxyl)	Stretching	3500 - 3200 (broad)
C-H (alkane)	Stretching	3000 - 2850
S=O (sulfonate)	Asymmetric Stretching	1260 - 1150
S=O (sulfonate)	Symmetric Stretching	1070 - 1030
C-O (hydroxyl)	Stretching	1150 - 1050

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra of **2,3-dihydroxypropane-1-sulfonate**.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of high-purity **2,3-dihydroxypropane-1-sulfonate**.

- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, as DHPS is water-soluble).
- If required, add a small amount of an internal standard with a known chemical shift (e.g., DSS or TSP).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
- Acquire the spectrum at a constant temperature, typically 298 K (25 °C).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the internal standard or the residual solvent signal.
- For ¹³C NMR, use a similar sample preparation and acquire the spectrum on a carbon-observe channel, typically at a frequency corresponding to the proton frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer). A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **2,3-dihydroxypropane-1-sulfonate** sample directly onto the ATR crystal.

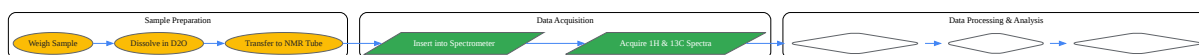
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty, clean ATR crystal.
- Record the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm^{-1}).
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- The resulting spectrum will be in absorbance units.
- Clean the ATR crystal thoroughly after the measurement.

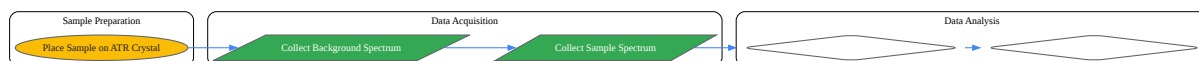
Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound like **2,3-dihydroxypropane-1-sulfonate**.



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Figure 1. Generalized workflow for NMR spectroscopic analysis.



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Figure 2. Generalized workflow for FT-IR spectroscopic analysis.

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